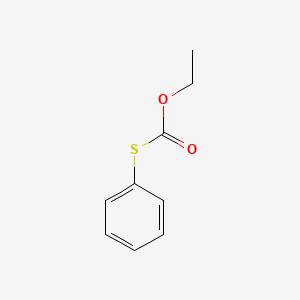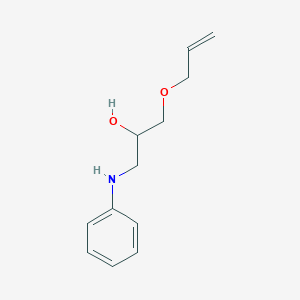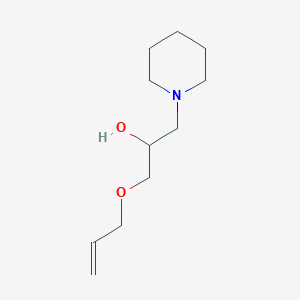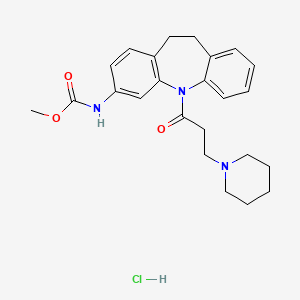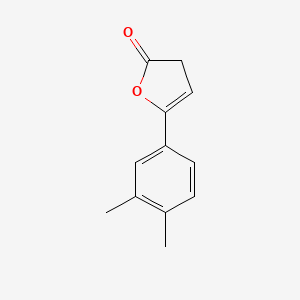
5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE: is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring fused to a ketone This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with an appropriate furanone precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of the furanone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as halogens or nitrating agents can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-(3,4-Dimethylphenyl)furan-2(5H)-one: A similar compound with a different oxidation state on the furan ring.
3,4-Dimethylphenylfuran: A compound lacking the ketone group on the furan ring.
3,4-Dimethylphenyl-2-furanmethanol: A compound with a hydroxyl group instead of a ketone.
Uniqueness: 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE is unique due to its specific structural features, including the presence of both a furanone ring and a 3,4-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
80241-35-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-3H-furan-2-one |
InChI |
InChI=1S/C12H12O2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)14-11/h3-5,7H,6H2,1-2H3 |
InChI Key |
XGUBYQZQEYXIAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CCC(=O)O2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CCC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


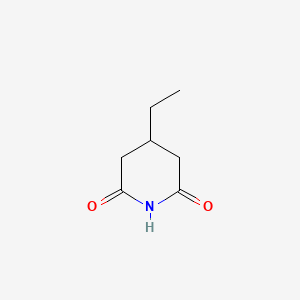

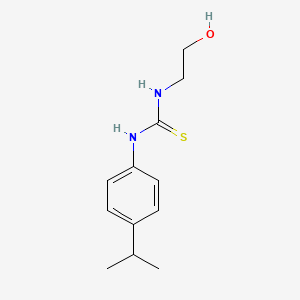
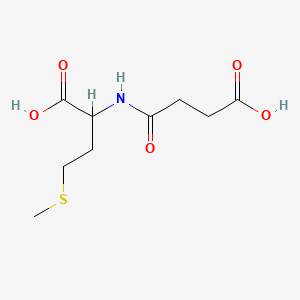
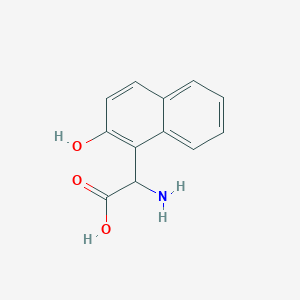
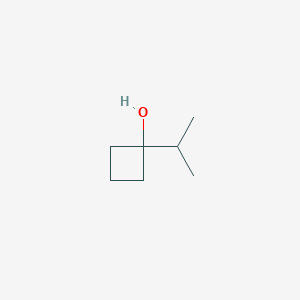
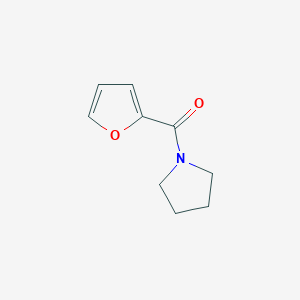
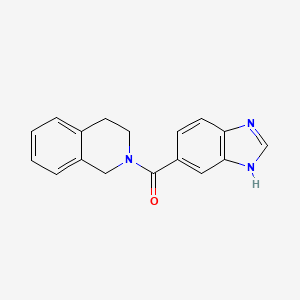
![(4S)-4-[[(4S)-4-Amino-5-oxo-5-phenylmethoxypentanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B1660549.png)
![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1660550.png)
